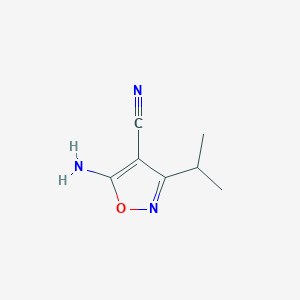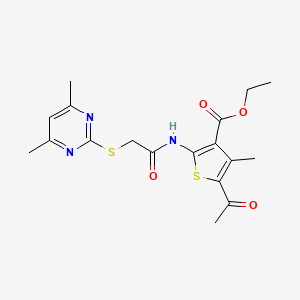
5-Amino-3-isopropylisoxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-isopropylisoxazole-4-carbonitrile is a heterocyclic compound with the molecular formula C7H9N3O. It is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms.
Méthodes De Préparation
The synthesis of 5-Amino-3-isopropylisoxazole-4-carbonitrile can be achieved through various methods. One common approach involves a multicomponent reaction between malononitrile, hydroxylamine hydrochloride, and different aryl or heteroaryl aldehydes . This reaction is typically carried out in the presence of a catalytic medium such as K2CO3/glycerol, which facilitates the formation of the isoxazole ring. The reaction conditions are generally mild, and the products are obtained in good yields.
Analyse Des Réactions Chimiques
5-Amino-3-isopropylisoxazole-4-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group, leading to different functionalized products.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming a variety of substituted isoxazoles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-Amino-3-isopropylisoxazole-4-carbonitrile has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceuticals due to its biological activity.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the development of new therapeutic agents.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of 5-Amino-3-isopropylisoxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function . The compound’s structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
5-Amino-3-isopropylisoxazole-4-carbonitrile can be compared with other similar compounds such as:
5-Amino-1H-pyrazole-4-carbonitrile: Both compounds contain an amino group and a nitrile group, but differ in their ring structures.
5-Amino-3-phenylisoxazole-4-carbonitrile: This compound has a phenyl group instead of an isopropyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Propriétés
Formule moléculaire |
C7H9N3O |
|---|---|
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
5-amino-3-propan-2-yl-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C7H9N3O/c1-4(2)6-5(3-8)7(9)11-10-6/h4H,9H2,1-2H3 |
Clé InChI |
RNIWZGAXJBDTSY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NOC(=C1C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 4-benzylhexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B11774162.png)



![2-(Difluoromethoxy)-6-mercaptobenzo[d]oxazole](/img/structure/B11774180.png)






![6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11774233.png)

